molecular formula C18H16BrN7O2S B3014068 N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide CAS No. 1116061-22-3

N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide

Cat. No.: B3014068
CAS No.: 1116061-22-3
M. Wt: 474.34
InChI Key: SPIHOLJEEIJJMI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide is a chemical compound that has garnered significant attention in the scientific community. It is a potent inhibitor of the enzyme, cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of gene expression.

Scientific Research Applications

Discovery and Design of Analogues

One study highlights the discovery of a clinical candidate, K-604, an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting selectivity and potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018). The design process involved enhancing aqueous solubility and oral absorption, indicating the importance of structural modification in improving drug efficacy.

Antiallergic Agents

Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has identified compounds with significant antiallergic activity. These compounds have been synthesized and evaluated for their potency against histamine release and IL-4 production, showing potential as novel antiallergic agents (Menciu et al., 1999).

Antimicrobial Applications

The synthesis and evaluation of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their antibacterial and antifungal activities highlight the potential of such compounds in addressing pathogenic microorganisms. Some derivatives have demonstrated promising activities, suggesting their applicability in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Pharmacological Potential

The exploration of pyridazino(4,5-b)indole-1-acetamide compounds for their varied pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects, underscores the versatile therapeutic potential of these derivatives. This research signifies the broad spectrum of diseases that could be targeted using structurally related compounds (Habernickel, 2002).

Future Directions

The study of heterocyclic compounds is a vibrant field in medicinal chemistry. Compounds with a pyrimido[5,4-b]indole core could be further explored for their potential biological activities and could serve as lead compounds in the development of new drugs .

Mechanism of Action

Properties

IUPAC Name

N-(2-bromophenyl)-2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN7O2S/c19-11-5-1-2-6-12(11)21-13(27)9-26-18(28)25-10-20-15-14(16(25)23-26)29-17(22-15)24-7-3-4-8-24/h1-2,5-6,10H,3-4,7-9H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIHOLJEEIJJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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